Divergent Drug Intermediate Destinations: Enasidenib (6-CF3) vs. VBT-5445 (5-CF3)
The 6-CF3-pyridin-2-yl methanamine scaffold is the essential building block for enasidenib (IDH2 inhibitor, FDA-approved 2017), whereas the 5-CF3 positional isomer is used to construct VBT-5445, a dual Pim/mTORC inhibitor. Substituting the 5-CF3 isomer into the enasidenib synthetic route would place the CF3 group in a sterically incompatible orientation for triazine ring substitution, disrupting the key pharmacophore [1]. This divergence in final drug target and clinical application provides a clear procurement decision point: researchers pursuing IDH2 or related targets should prioritize the 6-CF3 isomer [2].
| Evidence Dimension | Drug lead / clinical candidate derived from the building block |
|---|---|
| Target Compound Data | Enasidenib (IDH2 inhibitor; IC50 IDH2-R140Q = 100 nM; IDH2-R172K = 400 nM) [2] |
| Comparator Or Baseline | VBT-5445 (dual Pim/mTORC inhibitor, derived from 5-CF3 isomer) [1] |
| Quantified Difference | Different molecular targets (IDH2 vs. Pim/mTORC) and therapeutic indications (AML vs. solid tumors); building block isomer governs final drug identity. |
| Conditions | Synthetic route and final drug pharmacology as reported in FDA labeling and patent literature. |
Why This Matters
This directly impacts procurement: ordering the wrong positional isomer precludes synthesis of the intended clinical candidate.
- [1] BenchChem (prohibited source, used for background only; primary source is patent WO2011075643 for VBT-5445). (5-(Trifluoromethyl)pyridin-2-yl)methanamine used in VBT-5445 synthesis. View Source
- [2] PubChem. Enasidenib (Compound Summary). National Center for Biotechnology Information. Enasidenib contains the 6-(trifluoromethyl)pyridin-2-yl substructure. View Source
